

The Discovery and Synthetic Utility of 4-Cyanophenylboronic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	4-Cyanophenylboronic acid	
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Introduction

4-Cyanophenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique bifunctional nature, possessing both a nucleophilic boronic acid moiety and an electron-withdrawing cyano group, has established it as a critical building block in the synthesis of complex organic molecules for pharmaceuticals, materials science, and agrochemicals. This technical guide provides an in-depth overview of the discovery, synthesis, properties, and key applications of **4-cyanophenylboronic acid**, tailored for researchers, scientists, and drug development professionals.

Discovery and Early Synthesis

While the exact moment of the first synthesis of **4-cyanophenylboronic acid** is not definitively documented in a single seminal publication, its preparation and characterization were significantly detailed in the early 1990s. A notable early report can be found in a 1994 publication by D.P. Kelly, S.A. Bateman, and colleagues in the Australian Journal of Chemistry, which described the synthesis and provided spectroscopic characterization, including 13C NMR data. The development of this reagent was intrinsically linked to the burgeoning field of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which was rapidly gaining prominence as a powerful tool for carbon-carbon bond formation.

Physicochemical and Spectroscopic Data



The physical and spectroscopic properties of **4-cyanophenylboronic acid** are well-characterized, enabling its reliable use in a variety of synthetic applications.

Table 1: Physicochemical Properties of 4-Cyanophenylboronic Acid

Property	Value	Reference
CAS Number	126747-14-6	[1][2]
Molecular Formula	C7H6BNO2	[1]
Molecular Weight	146.94 g/mol	[1]
Melting Point	>350 °C (decomposes)	[3]
Appearance	White to off-white crystalline powder	[3]
Solubility	Soluble in DMSO and methanol (slightly)	[3]

Table 2: Spectroscopic Data for 4-Cyanophenylboronic Acid

Spectroscopy	Key Data	Reference
¹H NMR (DMSO-d₅)	δ 8.25 (s, 2H, -B(OH) ₂), 7.85 (d, J=8.1 Hz, 2H, Ar-H), 7.78 (d, J=8.1 Hz, 2H, Ar-H)	[4]
¹³ C NMR (CDCl₃:DMSO-d ₆ =10:1)	δ 140.2, 134.8, 128.9, 119.1, 112.0	[5]
IR (KBr, cm ⁻¹)	ν ~3350 (O-H), ~2230 (C≡N), ~1600, 1400 (aromatic C=C)	[1]
Mass Spectrometry (GC-MS)	m/z 147 (M ⁺)	[1]

Experimental Protocols: Synthesis of 4-Cyanophenylboronic Acid



The most common and scalable synthesis of **4-cyanophenylboronic acid** starts from 4-bromobenzonitrile via a lithium-halogen exchange followed by borylation.

Protocol 1: Synthesis via Lithium-Halogen Exchange

Materials:

- 4-Bromobenzonitrile
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyl borate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate (MgSO₄)
- · Diethyl ether

Procedure:

- A solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- n-Butyllithium (1.1 eq) is added dropwise to the solution, maintaining the temperature at -78
 °C. The reaction mixture is stirred for 30 minutes at this temperature.
- Trimethyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
- The reaction is quenched by the addition of 2M HCl and stirred for 1 hour.
- The aqueous layer is extracted with diethyl ether.



- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield 4-cyanophenylboronic acid as a white solid.



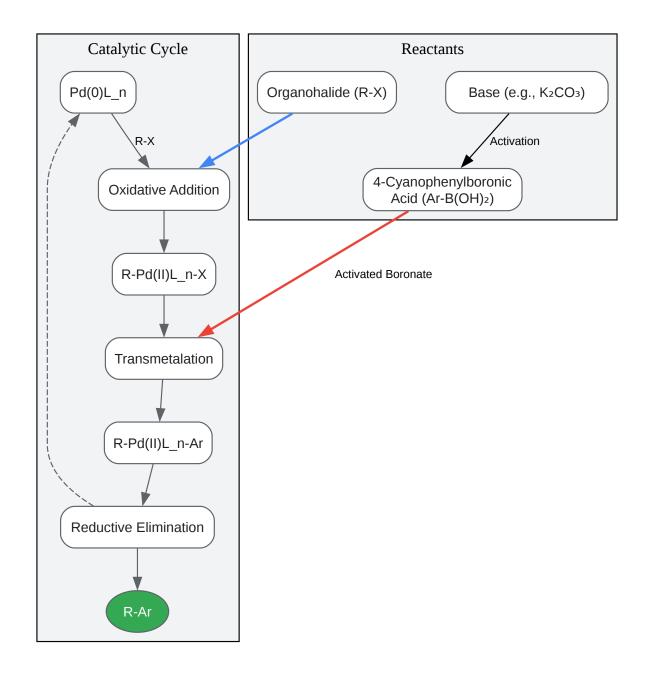
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Caption: Synthetic workflow for **4-cyanophenylboronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

4-Cyanophenylboronic acid is a cornerstone reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In this reaction, the boronic acid couples with an organohalide in the presence of a palladium catalyst and a base. The cyano group of **4-cyanophenylboronic acid** is a versatile functional handle that can be retained in the final product or transformed into other functional groups.





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Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Role in Drug Discovery and Development



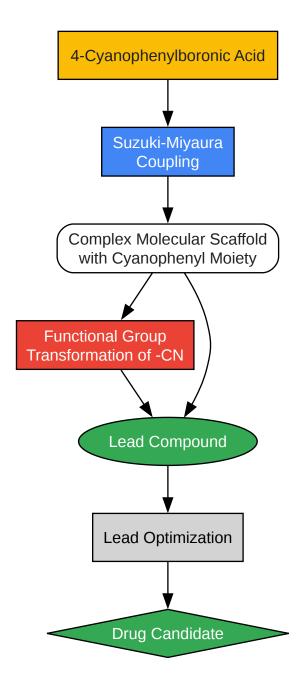




The 4-cyanophenyl moiety is a common structural motif in many biologically active compounds and approved drugs. **4-Cyanophenylboronic acid** serves as a key intermediate in the synthesis of:

- Enzyme Inhibitors: The cyano group can act as a hydrogen bond acceptor or a warhead for covalent inhibitors. For example, it is a precursor in the synthesis of certain kinase inhibitors.
 [6]
- Receptor Antagonists: Its derivatives have been utilized in the development of antagonists for various receptors.[6]
- Bioisosteric Replacements: The cyanophenyl group can serve as a bioisostere for other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.





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Caption: Role of **4-cyanophenylboronic acid** in drug discovery.

Conclusion

4-Cyanophenylboronic acid has transitioned from a laboratory curiosity to an indispensable tool in synthetic organic chemistry. Its robust synthesis, well-defined properties, and exceptional utility in Suzuki-Miyaura cross-coupling reactions have solidified its importance in the rapid construction of complex molecular architectures. For researchers in drug discovery



and materials science, a thorough understanding of the synthesis and reactivity of this key building block is paramount for the continued development of novel and impactful chemical entities.

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